REACTION_CXSMILES
|
[K+].[C:2]([O:8][CH2:9][CH3:10])(=[O:7])[CH2:3][C:4]([O-:6])=O.C(N(CC)CC)C.[Cl-].[Mg+2].[Cl-].[Br:21][C:22]1[CH:30]=[CH:29][C:25](C(Cl)=O)=[C:24]([Cl:31])[CH:23]=1>C(#N)C>[Br:21][C:22]1[CH:30]=[CH:29][C:25]([C:4](=[O:6])[CH2:3][C:2]([O:8][CH2:9][CH3:10])=[O:7])=[C:24]([Cl:31])[CH:23]=1 |f:0.1,3.4.5|
|
Name
|
monoethyl malonate potassium salt
|
Quantity
|
6.8 g
|
Type
|
reactant
|
Smiles
|
[K+].C(CC(=O)[O-])(=O)OCC
|
Name
|
|
Quantity
|
70 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
5.3 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
4.8 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Mg+2].[Cl-]
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=C(C(=O)Cl)C=C1)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The resulting thick suspension was stirred at room temperature for 2 hrs
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
Then, it was again cooled to 10°
|
Type
|
WAIT
|
Details
|
over 30 min
|
Duration
|
30 min
|
Type
|
STIRRING
|
Details
|
The mixture was stirred at room temperature for 15 hrs
|
Duration
|
15 h
|
Type
|
CONCENTRATION
|
Details
|
and then concentrated
|
Type
|
EXTRACTION
|
Details
|
Extraction
|
Type
|
CUSTOM
|
Details
|
After drying
|
Type
|
CUSTOM
|
Details
|
evaporation there
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC(=C(C=C1)C(CC(=O)OCC)=O)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.2 g | |
YIELD: PERCENTYIELD | 85% | |
YIELD: CALCULATEDPERCENTYIELD | 86.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |